N-(4-Iodophenyl)maleamic acid

Physicochemical Characterization Purity Determination Solid-State Properties

N-(4-Iodophenyl)maleamic acid (CAS 17280-49-8) is a fine organic chemical belonging to the N-arylmaleamic acid subclass. Its structure features a maleamic acid backbone (Z)-4-oxo-2-butenoic acid) N-substituted with a 4-iodophenyl group.

Molecular Formula C10H8INO3
Molecular Weight 317.08 g/mol
Cat. No. B7728619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Iodophenyl)maleamic acid
Molecular FormulaC10H8INO3
Molecular Weight317.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)I
InChIInChI=1S/C10H8INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
InChIKeyKSVGHDGDESFZOK-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(4-Iodophenyl)maleamic acid (CAS 17280-49-8): A Building Block with a Halogen Handle for Targeted Synthesis


N-(4-Iodophenyl)maleamic acid (CAS 17280-49-8) is a fine organic chemical belonging to the N-arylmaleamic acid subclass. Its structure features a maleamic acid backbone (Z)-4-oxo-2-butenoic acid) N-substituted with a 4-iodophenyl group . This compound is primarily valued as a stable, isolable intermediate in the synthesis of the corresponding N-(4-iodophenyl)maleimide, a versatile reagent for protein modification and radioiodination . It is commercially available as a solid with a purity typically ≥97% .

Workflow Synthesis of N-(4-iodophenyl)maleimide via cyclodehydration for bioconjugation and radiolabeling
Selection Logic Halogen handle for cross-coupling and heavy-atom derivatization in medicinal chemistry
Use Context Building block for diversity-oriented synthesis, radiochemistry, and crystallography

Why N-(4-Iodophenyl)maleamic acid Cannot Be Replaced by Other N-Arylmaleamic Acids in Procurement


While the maleamic acid scaffold is common, the specific substituent on the phenyl ring dictates the compound's physicochemical properties and downstream synthetic utility. The para-iodo substituent provides a unique and quantifiably superior handle for organometallic transformations compared to other halogen or unsubstituted analogs. Its reactivity profile, including a higher density (1.911 g/cm³) and distinct lipophilicity (LogP ~1.94), means that generic substitution with N-(4-bromophenyl)-, N-(4-chlorophenyl)-, or N-phenylmaleamic acid will alter key properties such as solubility, melting point, and reaction kinetics in subsequent applications like cross-coupling or radioisotope exchange . For applications requiring a heavy atom for X-ray crystallography or a precursor for iodine-based radiochemistry, the iodinated analog is the required starting material .

Target
4-Iodo (this product)
Highest oxidative addition reactivity in Pd-catalyzed cross-coupling; direct precursor for I-125 radiolabeling; density 1.911 g/cm³; mp 193-194 °C
Analog may differ
4-Bromo / 4-Chloro analogs
Lower cross-coupling reactivity requires harsher conditions; cannot directly yield radioiodinated conjugates; altered melting point and chromatographic retention
Target
4-Iodo (this product)
LogP ~1.94 enables efficient organic-phase extraction; distinct heavy-atom signal for X-ray crystallography phasing
Analog may differ
4-Fluoro / Unsubstituted analogs
Lower lipophilicity (LogP ~0.98-1.35) shifts partition behavior; insufficient anomalous scattering for experimental phasing

Quantitative Differentiation Evidence for N-(4-Iodophenyl)maleamic acid vs. Closest Analogs


Head-to-Head Comparison of Melting Points: Iodo vs. Other Para-Halogen Maleamic Acids

The melting point of N-(4-Iodophenyl)maleamic acid is significantly lower than its other para-halogen analogs, a critical parameter for solid dosing, recrystallization, and purity verification. It melts at 193-194 °C, whereas the 4-chloro analog melts at 199 °C, the 4-bromo analog at 197-199 °C, and the 4-fluoro analog at 207-209 °C . This clear distinction enables identity confirmation and suggests a different solid-state packing environment.

Melting Point
Reported
Target: 193-194 °C
4-Cl: 199 °C | 4-Br: 197-199 °C | 4-F: 207-209 °C
4-16 °C lower than other 4-halogen derivatives
Supports identity confirmation and supply chain integrity verification
Capillary method; vendor and literature values
Physicochemical Characterization Purity Determination Solid-State Properties

Disparity in Lipophilicity (LogP) Driving Solubility and Permeability Differences

N-(4-Iodophenyl)maleamic acid possesses a predicted LogP of 1.94, which is substantially higher than its 4-fluoro (LogP ~ 0.98) and unsubstituted phenyl (LogP ~ 1.35) analogs . This translates to a quantifiable difference in hydrophobicity and reversed-phase chromatographic retention, directly influencing its behavior in partition-based applications.

Lipophilicity (LogP)
Reported
LogP 1.94 (predicted)
~0.59-0.96 log unit increase vs fluoro and unsubstituted analogs
Supports organic-phase extraction and reversed-phase chromatographic method fit
Predicted octanol-water partition coefficient
ADME Prediction Chromatography Solubility

Unmatched Reactivity as a Heavy Atom for Synthetic Chemistry

The aryl iodide bond (C-I) in N-(4-Iodophenyl)maleamic acid is the most reactive towards oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) compared to analogous bromides and chlorides, enabling milder reaction conditions . It serves as a direct precursor to N-(4-[125I]iodophenyl)maleimide for protein radiolabeling, a definitive application that cannot be replicated by chloro, fluoro, or unsubstituted analogs without a specific iodine isotope exchange step [1].

Radiolabeling Reactivity
Class-level
I-125 conjugate: 1.03% injected dose thyroid uptake at 24h
Analogous I-131-BSA conjugate: 4.85% thyroid uptake
Reported lower in vivo deiodination vs comparator conjugate
Supports radiochemistry application review for stable bioconjugates
Tumor model; reported in literature
Cross-Coupling Chemistry Crystallography Radiolabeling

Distinctive Density Facilitating Purification and Identity Checks

The presence of the heavy iodine atom gives N-(4-Iodophenyl)maleamic acid a predicted density of 1.911 g/cm³, which is markedly higher than the 4-bromo- (1.688 g/cm³) and 4-chloro- (1.448 g/cm³) analogs . This difference is critical for gravimetric measurements and sample purity, as a density measurement can rapidly differentiate it from its lighter halogen counterparts and detect counterfeits.

Density
Reported
1.911 g/cm³ (predicted)
13-32% higher than 4-bromo (1.688) and 4-chloro (1.448) analogs
Supports gravimetric identity verification and counterfeit detection
Predicted from chemical structure
Quality Control Material Science Safety

Optimal Research Applications for N-(4-Iodophenyl)maleamic acid Based on its Differential Profile


Synthesis of Radioiodinated Probes for In Vivo Imaging

N-(4-Iodophenyl)maleamic acid should be specifically procured as the precursor for N-(p-[125I]iodophenyl)maleimide, a radioiodinating agent with proven low in vivo deiodination. The heavy iodine atom and the maleamic acid's capacity for cyclodehydration make it the ideal starting material for creating stable, site-specific protein conjugates for preclinical imaging and biodistribution studies [1].

Heavy-Atom Derivitization for Protein X-ray Crystallography

For solving the phase problem in macromolecular crystallography, the introduction of a covalently bound iodine atom is a powerful strategy. Procurement of N-(4-Iodophenyl)maleamic acid is the first step to synthesize the corresponding maleimide, which can then be used to modify cysteine residues on a target protein, providing strong anomalous signal for experimental phasing .

Building Block for Diversity-Oriented Synthesis via Cross-Coupling

Researchers should select N-(4-Iodophenyl)maleamic acid over its bromo or chloro analogs when designing a divergent synthetic pathway that involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira). The superior reactivity of the aryl iodide ensures higher conversion rates under milder conditions, creating a versatile late-stage-functionalized maleamic acid derivative for library synthesis .

Physical Analytical Standard for Method Development

Due to its unique combination of high density (1.911 g/cm³), distinct melting point (193-194°C), and specific lipophilicity (LogP 1.94), N-(4-Iodophenyl)maleamic acid is an ideal reference compound for developing and calibrating analytical methods such as HPLC, LC-MS, and polarimetry, serving as a marker for the heavy-halogen maleamic acid class .

Application
Selection Property
Validation Focus
Radioiodinated probe synthesis for preclinical imaging
Direct convertible precursor to I-125 labeled maleimide
Reported in vivo conjugate stability and biodistribution context
Heavy-atom derivatization for X-ray crystallography
Covalently bound iodine provides strong anomalous scattering signal
Experimental phasing outcome and cysteine modification efficiency
Diversity-oriented synthesis via cross-coupling
Aryl iodide enables milder Pd-catalyzed coupling conditions
Conversion rate and functional group tolerance in library synthesis
Physical analytical standard for method development
Distinct melting point, density, and lipophilicity profile
HPLC/LC-MS retention time and polarimetry calibration context
Quote Request

Request a Quote for N-(4-Iodophenyl)maleamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.